4-(2-Methylpropyl)azetidin-2-one
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Overview
Description
“4-(2-Methylpropyl)azetidin-2-one” is a chemical compound that is part of the azetidin-2-one family . Azetidin-2-ones, also known as β-lactams, have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .
Molecular Structure Analysis
Azetidin-2-ones are characterized by a four-membered ring, which is less strained than the three-membered aziridine system . In spirocyclic β-lactams, the spiro carbon may be at positions C3 and/or C4 .Chemical Reactions Analysis
Azetidin-2-ones have been found to exhibit a variety of activities . They have been used as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .Scientific Research Applications
Synthesis and Structural Utility
4-(2-Methylpropyl)azetidin-2-one, a derivative of azetidin-2-one, is a valuable compound in synthetic chemistry. Its structure has been utilized in various syntheses and transformations. For instance, it has been used as a synthetic equivalent in the preparation of diverse azetidin-2-ones with terminally oxygenated ethyl side chains (Kaneko et al., 1986). Additionally, azetidin-2-ones like this compound are recognized as valuable building blocks for synthesizing a wide array of organic molecules, thanks to the strain energy associated with their structure. This feature has been exploited for creating aromatic beta-amino acids, peptides, and other biologically significant compounds (Deshmukh et al., 2004).
Biological and Pharmacological Potential
The azetidin-2-one ring, to which this compound is related, is known for its extensive biological potential. It has been the backbone for life-saving antibiotics like penicillin and cephalosporin. Further exploitation of this ring system has yielded new chemical entities with a variety of activities including antimicrobial, antitubercular, and anti-inflammatory properties. For example, compounds with the azetidin-2-one scaffold have shown promising activity against resistant bacteria, indicating their potential as new antimicrobial agents (Broccolo et al., 2006). This highlights the scope of this compound and its derivatives in medicinal chemistry.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(2-methylpropyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5(2)3-6-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZNKDUMWADENF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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